2,6-Diazabicyclo[3.2.1]octan-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Diazabicyclo[3.2.1]octan-7-one is a bicyclic compound with the molecular formula C6H10N2O.
Mécanisme D'action
Target of Action
It is known that similar structures, such as 2-azabicyclo[321]octanes, have been found to exhibit high affinity for α4β2 neuronal nicotinic acetylcholine receptors .
Mode of Action
This cis-enamine is further isomerized to the more stable trans-enamine via isomerization .
Biochemical Pathways
Similar structures, such as 2-azabicyclo[321]octanes, have been applied as key synthetic intermediates in several total syntheses .
Result of Action
Similar compounds have been reported to enhance the potency of other drugs when used in combination .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diazabicyclo[3.2.1]octan-7-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a carbonyl compound, followed by cyclization to form the bicyclic structure. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This can include continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Diazabicyclo[3.2.1]octan-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or an aldehyde, while reduction can produce an amine or an alcohol .
Applications De Recherche Scientifique
2,6-Diazabicyclo[3.2.1]octan-7-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including as an antibacterial or antiviral agent.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes
Comparaison Avec Des Composés Similaires
Similar Compounds
1,6-Diazabicyclo[3.2.1]octan-7-one: Similar in structure but differs in the position of nitrogen atoms.
2-Azabicyclo[3.2.1]octane: Lacks the carbonyl group present in 2,6-Diazabicyclo[3.2.1]octan-7-one.
Uniqueness
This compound is unique due to its specific bicyclic structure and the presence of two nitrogen atoms, which confer distinct chemical reactivity and biological activity compared to its analogs .
Activité Biologique
2,6-Diazabicyclo[3.2.1]octan-7-one is a bicyclic compound characterized by its unique structural features, including two nitrogen atoms within the bicyclic framework and a carbonyl group at position 7. This compound has garnered attention in medicinal chemistry due to its potential biological activities and therapeutic applications.
- Molecular Formula : C₇H₁₁N₂O
- Molecular Weight : Approximately 139.17 g/mol
- Structure : The compound's bicyclic structure contributes to its reactivity and potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. These interactions can modulate the activity of these targets, leading to various biochemical pathways being activated or inhibited. For example, studies have shown that derivatives of this compound can exhibit antiviral properties by inhibiting HIV-1 through mechanisms involving receptor binding and conformational changes in viral proteins .
Biological Activities
Research indicates that this compound and its derivatives possess several notable biological activities:
- Antiviral Activity : Analogues of this compound have been tested for their ability to neutralize pseudoviruses in vitro, demonstrating significant reductions in infectivity .
- Receptor Modulation : The compound may act as a ligand for various receptors, influencing their signaling pathways and potentially leading to therapeutic effects in conditions like cancer and viral infections .
- Cytotoxicity : Some derivatives have shown cytotoxic effects against different tumor cell lines, including glioblastoma and hepatocellular carcinoma .
In Vitro Studies
A study investigating the antiviral properties of diazabicyclo analogues found that certain derivatives maintained significant infectivity reduction against HIV-1 pseudoviruses. The research utilized viral neutralization assays to evaluate the efficacy of these compounds, revealing a correlation between structural features and biological activity .
Structure-Activity Relationship (SAR)
The structure of this compound influences its biological activity significantly. Variations in substituents on the bicyclic framework can enhance or diminish its interaction with biological targets:
Compound Name | Molecular Formula | Biological Activity |
---|---|---|
This compound | C₇H₁₁N₂O | Antiviral, cytotoxic |
2-Methyl-2,6-diazabicyclo[3.2.1]octan-7-one | C₇H₁₁N₂O | Enhanced receptor binding |
3-Methyl-3,8-diaza-bicyclo[3.2.1]octane | C₇H₁₁N₂O | Potent agonist activity |
Synthesis Methods
The synthesis of this compound typically involves cyclization reactions under controlled conditions using specific precursors. Various methods have been explored to optimize yield and purity:
- Cyclization Reactions : Utilizing nitrogen-containing precursors to form the bicyclic structure.
- Functional Group Modification : Post-synthetic modifications to enhance biological properties.
Propriétés
IUPAC Name |
2,6-diazabicyclo[3.2.1]octan-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c9-6-5-3-4(8-6)1-2-7-5/h4-5,7H,1-3H2,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKYILJYPUXYXKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2CC1NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1822567-54-3 |
Source
|
Record name | 2,6-diazabicyclo[3.2.1]octan-7-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.